Ethyl 6-ethyl-2-methylpyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-ethyl-2-methylpyridine-3-carboxylate is an organic compound belonging to the pyridine family This compound features a pyridine ring substituted with ethyl and methyl groups, as well as an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-ethyl-2-methylpyridine-3-carboxylate typically involves the esterification of 6-ethyl-2-methylpyridine-3-carboxylic acid. One common method is the Fischer esterification, where the carboxylic acid reacts with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-ethyl-2-methylpyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Reagents such as halogens, nitrating agents, or alkylating agents can be used for substitution reactions on the pyridine ring.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives, depending on the specific reagents used.
Scientific Research Applications
Ethyl 6-ethyl-2-methylpyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 6-ethyl-2-methylpyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The ester group can undergo hydrolysis to release the corresponding acid, which may then participate in further biochemical reactions.
Comparison with Similar Compounds
Ethyl 6-ethyl-2-methylpyridine-3-carboxylate can be compared with other pyridine derivatives such as:
Ethyl 2-methylpyridine-3-carboxylate: Lacks the ethyl group at the 6-position, which may affect its reactivity and applications.
Ethyl 6-methylpyridine-2-carboxylate: Has a different substitution pattern on the pyridine ring, leading to different chemical properties and uses.
Ethyl 2,4-dimethylpyridine-3-carboxylate: Contains additional methyl groups, which can influence its steric and electronic properties.
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
ethyl 6-ethyl-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H15NO2/c1-4-9-6-7-10(8(3)12-9)11(13)14-5-2/h6-7H,4-5H2,1-3H3 |
InChI Key |
IELXXQKKXGGFEH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(C=C1)C(=O)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.